Vinyl Glycine Exhibits a Defined Partition Ratio for ACC Synthase Inactivation Distinct from Analogs
L-Vinylglycine (l-VG) acts as both a substrate and a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase. The ratio of the rate constants for catalytic conversion to α-ketobutyrate and ammonia versus enzyme inactivation is precisely 500/1 [1]. This partition ratio quantifies the compound's efficiency as an inactivator relative to its substrate turnover.
| Evidence Dimension | Partition ratio (catalytic turnover / inactivation event) |
|---|---|
| Target Compound Data | 500:1 (catalytic conversion to α-ketobutyrate/ammonia : inactivation) |
| Comparator Or Baseline | Aminoethoxyvinylglycine (AVG) is a potent CSE inhibitor with IC50 1.0 μM but lacks a defined partition ratio for ACC synthase |
| Quantified Difference | l-VG exhibits a defined partition ratio of 500, whereas AVG's primary action is as a potent, reversible-like inhibitor with an IC50 of 1.0 μM [2] |
| Conditions | Purified ACC synthase, in vitro assay |
Why This Matters
The 500:1 partition ratio provides a quantitative metric for experimental design, allowing researchers to predict the balance between substrate turnover and irreversible inhibition, which is crucial for kinetic studies.
- [1] Capitani, G., Tschopp, M., Eliot, A. C., Kirsch, J. F., & Grütter, M. G. (2005). Structure of ACC synthase inactivated by the mechanism‐based inhibitor l‐vinylglycine. FEBS Letters, 579(11), 2458-2462. View Source
- [2] Asimakopoulou, A., Panopoulos, P., Chasapis, C. T., Coletta, C., Zhou, Z., Cirino, G., ... & Papapetropoulos, A. (2013). Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). British Journal of Pharmacology, 169(4), 922-932. View Source
